3-(2,5-Dimethoxyphenyl)propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENQUCZZZGYHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065114 | |
| Record name | 2,5-Dimethoxyhydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10538-49-5 | |
| Record name | 3-(2,5-Dimethoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 2,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 2,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethoxyhydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-dimethoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Structural Classifications Within Phenylpropanoic Acid Analogues
3-(2,5-Dimethoxyphenyl)propionic acid is structurally classified as a phenylpropanoic acid analogue. nih.gov Specifically, it is a derivative of 3-phenylpropionic acid where the phenyl ring is substituted with two methoxy (B1213986) groups at the 2 and 5 positions. nih.gov This places it within the broader category of dimethoxybenzenes and monocarboxylic acids. nih.gov The core structure consists of a benzene (B151609) ring attached to a propanoic acid tail, with the methoxy groups significantly influencing its chemical properties.
Table 1: Structural and Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-(2,5-dimethoxyphenyl)propanoic acid |
| Molecular Formula | C11H14O4 |
| Molecular Weight | 210.23 g/mol |
| CAS Number | 10538-49-5 |
| Melting Point | 66-69 °C |
This table is interactive. Users can sort and filter the data.
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis of 3-(2,5-Dimethoxyphenyl)propionic Acid
The preparation of this compound is well-documented, with hydrolysis of its ester precursors being a common and efficient method.
Hydrolysis-Based Approaches from Ester Precursors
A standard and effective method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 3-(2,5-dimethoxyphenyl)propionate. nih.govnih.gov This reaction is typically carried out under basic conditions, followed by acidification to yield the desired carboxylic acid.
A representative procedure involves heating a solution of ethyl 3-(2,5-dimethoxyphenyl)propionate in a mixture of aqueous sodium hydroxide (B78521) and methanol (B129727) at reflux for several hours. nih.govnih.gov Following the completion of the hydrolysis, the reaction mixture is cooled and then acidified, typically with hydrochloric acid, to precipitate the crude this compound. The product can then be isolated by extraction with an organic solvent, followed by drying and concentration. Purification is often achieved by filtration through a silica (B1680970) gel column to afford the final product as colorless needles with a high yield. nih.govnih.gov
Strategies for Derivatization and Analog Synthesis
The carboxylic acid moiety and the dimethoxy-substituted phenyl ring of this compound offer multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives and analogs.
Synthesis of Propionic Acid Derivatives Featuring Methoxy-Substituted Phenyl Moieties
The synthesis of propionic acid derivatives bearing methoxy-substituted phenyl groups is a significant area of research. These compounds are often prepared through various synthetic routes, including the hydrolysis of precursor nitriles and multi-step sequences involving condensation and reduction reactions. For instance, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionic acid can be synthesized from its corresponding propionitrile (B127096) through hydrolysis. researchgate.net This nitrile precursor is then converted to the acyl chloride, which can be further reacted with various amines to produce a range of propionamide (B166681) derivatives. researchgate.net
Another approach involves the microwave-assisted condensation of asaronaldehyde with malonic acid to yield 2,4,5-trimethoxycinnamic acid, which is then reduced to 3-(2,4,5-trimethoxy)phenyl propionic acid. tandfonline.com This can be subsequently esterified to produce methyl 2,4,5-trimethoxyphenylpropionate. tandfonline.com The synthesis of 3,3-diarylpropionic acids, such as 3-(p-anisyl)-3-(2,4-dimethoxyphenyl)propionic acid, has been achieved through the phosphoric acid-catalyzed condensation of substituted cinnamic acids with anisole. journals.co.za
Incorporation into Novel Molecular Scaffolds
This compound serves as a valuable starting material for the synthesis of more complex molecular architectures, including various heterocyclic systems. The carboxylic acid functionality can be readily converted into amides and esters, which can then undergo further transformations.
Amide and Ester Formation: The synthesis of amides from this compound can be achieved through standard coupling procedures. lookchem.com For example, the acid can be activated with a coupling agent and then reacted with an amine to form the corresponding amide. Similarly, esterification can be carried out by reacting the acid with an alcohol under acidic conditions or by using methods like Steglich esterification. nih.gov
Heterocycle Synthesis: Arylpropionic acids are key precursors for the synthesis of various nitrogen-containing heterocycles. kit.edunih.gov For instance, they can be used in the construction of quinoxaline-based structures and other complex ring systems. kit.edu The intramolecular Friedel-Crafts acylation of related 2-(3-indolythio)propionic acids has been shown to lead to the formation of tricyclic indoles. google.com While specific examples for this compound leading to such complex heterocycles are not extensively detailed in the provided results, the general reactivity patterns of arylpropionic acids suggest its potential in this area.
Non-Conventional Methodologies for Arylpropionic Acid Synthesis
To enhance reaction efficiency, reduce reaction times, and promote greener chemical processes, non-conventional energy sources such as microwave irradiation and ultrasound have been successfully employed in the synthesis of arylpropionic acids and their derivatives.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of various arylpropionic acid derivatives. For example, the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids from arylamidoximes and succinic anhydride (B1165640) can be achieved in just a few minutes with good yields under focused microwave conditions. nih.gov This method also simplifies the purification process, making it more environmentally friendly and cost-effective. nih.gov The synthesis of 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a chalcone (B49325) analog, has also been efficiently carried out using microwave irradiation. researchgate.netundip.ac.id
Ultrasound-Assisted Synthesis: Sonochemistry provides another effective non-conventional method for synthesizing arylpropionic acid derivatives. Ultrasound-assisted synthesis has been used to prepare 4-alkoxy-2-methylquinolines from 6-methoxy-2-methylquinolin-4-ol (B94542) with high yields and purities in a significantly reduced reaction time of 15 minutes. nih.gov This technique has also been applied to the synthesis of various other heterocyclic compounds and sulfonamides, often resulting in improved yields and shorter reaction times compared to conventional methods. nih.govresearchgate.net
Flow Chemistry: Continuous flow chemistry offers a safe, efficient, and scalable approach for the synthesis of arylpropionic acids. This methodology allows for precise control over reaction parameters, leading to improved yields and selectivity. youtube.com For example, the enantioselective α-alkylation of phenylacetaldehyde, a precursor for α-aryl propionic acids, has been successfully performed in a continuous flow system. acs.org Flow chemistry has also been utilized in the multistep synthesis of complex heterocyclic compounds like 1,2,3-triazoles. nih.gov
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction provides definitive information about the molecular structure and packing of a crystalline solid. Studies on this compound have successfully determined its crystal structure, offering a window into its conformational preferences and intermolecular forces. nih.govnih.gov
The compound crystallizes in the C 1 2/c 1 space group, with specific unit cell dimensions. nih.gov
| Crystal Data | |
| Crystal system | Monoclinic |
| Space group | C 1 2/c 1 |
| a (Å) | 24.3212 |
| b (Å) | 4.6512 |
| c (Å) | 19.7411 |
| α (°) | 90 |
| β (°) | 109.1782 |
| γ (°) | 90 |
| Volume (ų) | 2108.8 |
| Z | 8 |
| Data source | nih.gov |
The conformation of the propionic acid side chain relative to the dimethoxy-substituted phenyl ring is a key structural feature. In the solid state, the molecule of this compound exhibits a single conformation. nih.gov This is in contrast to some analogous compounds like 3-phenylpropionic acid, which can show more than one conformation in the crystal. nih.gov
The propionic side chain is fully extended and adopts a trans configuration, as indicated by the C6—C7—C8—C9 torsion angle of -172.25 (2)°. nih.gov The angle between the mean plane of the aromatic ring and the propionic acid group is 78.56 (2)°. nih.govnih.gov
Furthermore, the methoxy (B1213986) groups on the phenyl ring also have defined orientations. The aromatic ring is nearly coplanar with the methoxy group at the 2-position, with a dihedral angle of just 0.54 (2)°. The methoxy group at the 5-position is slightly more out of plane, with a corresponding dihedral angle of 5.30 (2)°. nih.govnih.gov
| Selected Torsion and Dihedral Angles (°) | |
| C6—C7—C8—C9 (Propionic chain) | -172.25 (2) |
| Aromatic ring to 2-methoxy group | 0.54 (2) |
| Aromatic ring to 5-methoxy group | 5.30 (2) |
| Aromatic ring to propionic acid group | 78.56 (2) |
| Data source | nih.govnih.gov |
In the crystal lattice, molecules of this compound are primarily organized through hydrogen bonding. The carboxylic acid functional groups of two molecules interact via O—H⋯O hydrogen bonds to form centrosymmetric dimers. nih.govnih.gov This is a common and stable supramolecular motif for carboxylic acids, often described by the graph set notation R²₂(8).
These hydrogen-bonded dimers then stack along the b-axis of the crystal. The benzene (B151609) rings within a dimer are parallel but offset from each other by a distance of 4.31 (2) Å. When viewing adjacent dimers along the direction, the average planes of their benzene rings are nearly perpendicular, with a dihedral angle of 85.33 (2)°. nih.govnih.gov This arrangement indicates a complex three-dimensional packing structure stabilized by a combination of hydrogen bonding and van der Waals forces.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These calculations provide a detailed picture of the molecule's behavior at the subatomic level, which is crucial for predicting its reactivity and interactions. While specific, comprehensive DFT studies on this compound are not extensively detailed in the public literature, the established methodologies allow for a clear understanding of what such analyses would entail.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.org It helps in identifying the electrophilic (electron-poor) and nucleophilic (electron-rich) sites within a molecule, which are crucial for predicting its intermolecular interaction patterns. chemrxiv.org
The MEP map is color-coded to indicate different potential values. Typically, red regions signify the most negative potential, indicating areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue regions represent the most positive potential, highlighting electron-deficient areas prone to nucleophilic attack. Green and yellow areas denote regions of intermediate or near-zero potential. chemrxiv.org For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid and methoxy groups, as these are the primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit the most positive potential (blue), marking it as a key site for nucleophilic interactions. chemrxiv.org
Table 1: Interpreting Molecular Electrostatic Potential (MEP) Regions
| Color Code | Electrostatic Potential | Type of Site | Predicted Interaction |
|---|---|---|---|
| Red | Most Negative | Nucleophilic | Prone to attack by electrophiles; hydrogen bond acceptor site. |
| Blue | Most Positive | Electrophilic | Prone to attack by nucleophiles; hydrogen bond donor site. |
| Green | Intermediate/Neutral | Non-polar | Likely to engage in van der Waals interactions. |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. dntb.gov.ua
In a theoretical FMO analysis of this compound, the HOMO would likely be distributed over the electron-rich dimethoxy-substituted phenyl ring, indicating its role as the primary electron-donating site. The LUMO would likely be concentrated around the carboxylic acid group, the primary electron-accepting site. The calculated energy gap would provide a quantitative measure of the molecule's reactivity, useful for predicting its behavior in chemical reactions. dntb.gov.ua
Table 2: Key Parameters in Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. |
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.net The stabilization energy, E(2), associated with these interactions is calculated, where a higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. The analysis generates a 3D scatter plot or isosurface map where different types of interactions are distinguished by color.
In an RDG analysis of a this compound dimer, one would expect to see distinct isosurfaces. A strong hydrogen bond between the carboxylic acid groups of two molecules would appear as a prominent blue-colored disc. Weaker van der Waals interactions, such as those involving the phenyl rings, would be represented by green-colored surfaces. Red-colored areas would indicate steric repulsion, for instance, within crowded parts of the molecule. This technique provides invaluable insight into the forces that govern molecular aggregation and crystal packing. dntb.gov.ua
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This technique is crucial for understanding potential biological activity by identifying plausible binding modes and estimating the binding affinity. nih.gov
While specific docking studies targeting this compound are not widely published, related compounds have been investigated for various biological activities, including anti-inflammatory and neuroprotective effects. mdpi.comresearchgate.net For instance, derivatives of dimethoxyphenyl compounds have shown activity against targets like cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov A hypothetical docking study of this compound with COX-2 would explore how the ligand fits into the enzyme's active site, identifying key interactions (e.g., hydrogen bonds with active site residues, hydrophobic interactions) and calculating a binding energy score to predict its potential as a COX inhibitor.
In Silico Pharmacokinetic and Drug-Likeness Profiling (ADMET Prediction and Lipinski's Rule of Five)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and drug-likeness profiling are essential for the early-stage evaluation of a compound's potential as a drug. nih.gov One of the most well-known filters for drug-likeness is Lipinski's Rule of Five. drugbank.com This rule states that an orally active drug is likely to have:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass of less than 500 daltons.
An octanol-water partition coefficient (log P) not greater than 5. drugbank.com
A compound is considered to have good drug-like properties if it violates no more than one of these rules. drugbank.com
An analysis of this compound shows that it fully complies with Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for development as an orally administered agent.
Table 3: Lipinski's Rule of Five Analysis for this compound
| Parameter | Value for this compound | Lipinski's Rule | Compliance |
|---|---|---|---|
| Molecular Weight | 210.23 g/mol sigmaaldrich.com | < 500 Da | Yes |
| Hydrogen Bond Donors | 1 (from -COOH) chemexper.com | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (two methoxy oxygens, two carboxyl oxygens) chemexper.com | ≤ 10 | Yes |
| Log P (cLogP) | 1.555 chemexper.com | ≤ 5 | Yes |
| Violations | 0 | ≤ 1 | Pass |
Further ADMET predictions would involve computational models to estimate properties such as aqueous solubility, blood-brain barrier penetration, interaction with metabolic enzymes (e.g., Cytochrome P450), and potential toxicity, providing a comprehensive preclinical safety and pharmacokinetic profile. nih.gov
Identification As a Colonic Bioconversion Metabolite from Dietary Precursors
The human gut microbiota plays a crucial role in transforming complex dietary polyphenols into smaller, absorbable metabolites. researchgate.netugent.be It is within this context that 3-(2,5-dimethoxyphenyl)propionic acid is recognized as a colonic bioconversion metabolite. Dietary polyphenols, which are abundant in fruits, vegetables, tea, and wine, undergo fermentation by the gut microbiota. researchgate.netugent.be This process can lead to the formation of various phenylpropanoic acids. While the direct dietary precursors to this compound are not yet fully elucidated, the general pathway of polyphenol metabolism by gut bacteria is well-established. ugent.be For instance, studies on the in vitro fermentation of polyphenols from black tea and red wine have shown the production of various hydroxylated phenylpropionic acids. ugent.be This bioconversion is significant as the resulting metabolites can be absorbed by the host and exert biological effects. researchgate.net The study of these metabolites is an active area of research, with a focus on understanding how diet and individual differences in gut microbiota composition influence their production and subsequent impact on health. ugent.benih.gov
Research Interest in Medicinal Chemistry and Biological Science
The unique structure of 3-(2,5-dimethoxyphenyl)propionic acid and its origin as a natural metabolite have spurred research interest in medicinal chemistry and biological science. mdpi.commdpi.com Natural products and their derivatives have historically been a rich source of lead compounds in drug discovery. mdpi.com The methoxy-substituted phenyl ring and the propionic acid side chain of this compound offer multiple sites for chemical modification, allowing medicinal chemists to create analogues with potentially enhanced biological activities. mdpi.com
In the realm of biological science, research has begun to explore the potential physiological effects of phenylpropanoic acid metabolites. For example, the related compound HDMPPA has been investigated for its anti-inflammatory and antioxidant properties. nih.govnih.gov Studies have shown its ability to inhibit the production of pro-inflammatory mediators in cell cultures and to prevent the development of atherosclerosis in animal models. nih.govnih.gov This has led to a broader interest in understanding the biological activities of other structurally similar compounds, including this compound. The focus of this research is to uncover the molecular mechanisms through which these metabolites may influence cellular processes and contribute to human health. mdpi.com
Table 2: Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | |
| 3-phenylpropionic acid |
This table is interactive. Users can sort and filter the data.
Biological Relevance and Mechanistic Investigations
Biological Role as a Plant Metabolite
3-(2,5-Dimethoxyphenyl)propionic acid is recognized as a plant metabolite. nih.gov It is a monocarboxylic acid that is structurally derived from 3-phenylpropionic acid, featuring two methoxy (B1213986) groups attached to the phenyl ring at the 2nd and 5th positions. nih.gov While its presence in the plant kingdom is established, the specific biological functions and pathways it participates in within plants are not extensively detailed in current scientific literature.
Biological Activities of Structurally Related Dimethoxyphenylpropionic Acids and Derivatives
A significant body of research has focused on the biological activities of derivatives of dimethoxyphenylpropionic acid, particularly in the context of inflammation.
A structurally similar compound, 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)propionic acid (HDMPPA), has been the subject of numerous studies investigating its potential health benefits. This compound is notably found as an active principle in Korean cabbage kimchi. nih.gov
HDMPPA has demonstrated significant anti-inflammatory properties through various mechanisms of action. Research has shown its ability to modulate key inflammatory pathways, positioning it as a compound of interest for further investigation.
Table 1: Summary of Anti-inflammatory Effects of HDMPPA
| Mechanism | Effect | Key Findings | References |
| Modulation of Pro-inflammatory Mediators | Suppression | Significantly reduced the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in stimulated cells. | nih.gov |
| Inhibition of Enzyme Expression | Downregulation | Inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). | nih.govnih.gov |
| Suppression of Pro-inflammatory Cytokines | Attenuation | Decreased the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). | researchgate.net |
Research on 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)propionic Acid (HDMPPA)
Anti-inflammatory Mechanisms
Modulation of Pro-inflammatory Mediators (Nitric Oxide, Prostaglandin E2)
Studies have revealed that HDMPPA can effectively suppress the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDMPPA significantly inhibited the generation of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov This modulation of inflammatory molecules is a critical aspect of its anti-inflammatory profile.
Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression
The reduction in NO and PGE2 production by HDMPPA is directly linked to its ability to downregulate the expression of the enzymes responsible for their synthesis. Research has demonstrated that HDMPPA treatment leads to a marked decrease in the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in stimulated cells. nih.govnih.gov By inhibiting the expression of these enzymes, HDMPPA effectively curtails the inflammatory cascade at a crucial point.
Suppression of Pro-inflammatory Cytokine Secretion (TNF-α, IL-1β)
Beyond its effects on inflammatory mediators and enzymes, HDMPPA also influences the production of pro-inflammatory cytokines. Investigations have shown that this compound can attenuate the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in LPS-stimulated microglial cells. researchgate.net This suppression of key cytokines further underscores the comprehensive anti-inflammatory potential of HDMPPA.
Biological Investigations of this compound Remain Undocumented
Following a comprehensive review of scientific literature and chemical databases, there is no available research data concerning the biological and mechanistic effects of the specific compound This compound on the signaling pathways and cellular processes outlined in the requested article structure.
Searches for the compound's interaction with NF-κB, Mitogen-Activated Protein Kinases (MAPKs), PI3K/Akt signaling pathways, or its effects on reactive oxygen species (ROS), endothelial nitric oxide synthase (eNOS), low-density lipoprotein (LDL) oxidation, atherosclerosis, and CD36 expression in macrophages did not yield any specific findings. The available information is limited to its chemical identity and properties as a commercially available chemical reagent.
It is important to note that a structurally similar, but distinct, compound—3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)—has been the subject of multiple studies investigating these biological activities. However, due to the strict focus on This compound , the findings related to HDMPPA cannot be substituted or presented as they pertain to a different chemical entity.
Therefore, the requested article detailing the biological relevance and mechanistic investigations of This compound cannot be generated at this time due to the absence of published scientific research on these specific topics.
Neuroprotective Effects in Microglial Cells
Derivatives of this compound have demonstrated notable anti-inflammatory and neuroprotective properties in brain-resident immune cells, known as microglia. Specifically, the related compound 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active component found in Korean cabbage kimchi, has been shown to protect microglial cells from inflammation. oncotarget.com
In studies involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDMPPA significantly suppressed the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2. oncotarget.com This effect was linked to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). oncotarget.com Furthermore, HDMPPA attenuated the expression and secretion of proinflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). oncotarget.com
The mechanism behind these neuroprotective effects involves the blockage of critical inflammatory signaling pathways. Research indicates that HDMPPA inhibits the activation of nuclear factor-κB (NF-κB), a primary regulator of inflammation. oncotarget.com This inhibition is associated with preventing the degradation of its inhibitor, IκB-α. oncotarget.com Additionally, the compound has been found to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt signaling pathway, both of which are crucial in the inflammatory response. oncotarget.com These findings suggest that the neuroprotective effects are mediated by inhibiting major inflammatory cascades and reducing oxidative stress in microglia. oncotarget.commdpi.com
Antiproliferative Activities of Chemically Modified Derivatives
Inhibition of Cancer Cell Proliferation (e.g., Colon Cancer Cells)
Chemically modified derivatives of this compound have shown promise as antiproliferative agents, particularly against colon cancer cells. mdpi.comnih.gov One such derivative, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, has been evaluated for its anti-cancer effects both in vitro and in vivo. mdpi.comnih.gov
This compound effectively induces apoptotic cell death in human colon cancer cell lines HCT116 and SW480 in a dose-dependent manner. mdpi.com The inhibitory concentration (IC₅₀) values, which represent the concentration required to inhibit 50% of cell growth, were determined to be 15.7 µg/ml for HCT116 cells and 12.3 µg/ml for SW480 cells. mdpi.com The mechanism of action involves the activation of extrinsic apoptosis pathways through the upregulation of Fas and Death Receptor 3 (DR3). mdpi.comnih.gov
Further mechanistic studies revealed that the compound's antiproliferative activity is linked to its ability to suppress the DNA binding activity of two key transcription factors: signal transducer and activator of transcription 3 (STAT3) and NF-κB. mdpi.com Docking models and pull-down assays have confirmed that (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol directly binds to both the STAT3 and NF-κB p50 subunits, thereby inhibiting their function and suppressing tumor cell growth. mdpi.comnih.gov In vivo studies have further validated these findings, showing that the compound inhibits colon tumor growth in mice. mdpi.com
Inhibitory Concentration (IC₅₀) of a Derivative on Colon Cancer Cells
| Compound | Cell Line | IC₅₀ (µg/ml) | Reference |
|---|---|---|---|
| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | HCT116 | 15.7 | mdpi.com |
| SW480 | 12.3 | mdpi.com |
Microtubule Disrupting Effects
While direct studies on the microtubule-disrupting effects of this compound derivatives are not extensively documented in the available literature, the core dimethoxyphenyl structure is a key feature in many well-known microtubule-targeting agents. Compounds containing a trimethoxyphenyl or dimethoxyphenyl ring, such as in Combretastatin (B1194345) A-4 and Colchicine, are known to function as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site on β-tubulin. nih.gov This interaction disrupts the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
The design of novel synthetic microtubule inhibitors often incorporates this phenyl ring structure to achieve high antiproliferative activity. mdpi.comnih.gov For example, synthetic β-lactam analogues of combretastatin A-4, which feature a 3,4,5-trimethoxyphenyl ring, have been developed as potent microtubule-destabilising agents. nih.gov Given the structural similarities, it is hypothesized that derivatives of this compound could be designed to function as microtubule-disrupting agents, though specific research to confirm this activity is required.
G-Protein-Coupled Receptor 40 (GPR40) Agonist Activity of Indole-Propanoic Acid Derivatives
Derivatives of propanoic acid featuring an indole (B1671886) nucleus have been identified as potent agonists for the G-protein-coupled receptor 40 (GPR40), a significant target for the treatment of type 2 diabetes. nih.govthermofisher.comnih.gov GPR40 is involved in enhancing glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. thermofisher.comnih.gov
In the pursuit of new GPR40 agonists, a series of 2-aryl-substituted indole-5-propanoic acid derivatives were designed and synthesized. nih.gov Among these, compound 4o (3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid), a close structural analog to the subject compound, was identified as a powerful GPR40 full agonist. nih.gov Unlike partial agonists that only activate the Gq signaling pathway, this compound was found to activate both the Gq and Gs signaling pathways, leading to enhanced GSIS and an increase in glucagon-like peptide 1 (GLP-1) secretion. nih.gov
Other synthesized indole-5-propanoic acid derivatives also showed significant GPR40 agonist activity. thermofisher.com Compounds 8h , 8i , and 8o from one study were identified as potent agonists with half-maximal effective concentrations (EC₅₀) of 58.6 nM, 37.8 nM, and 9.4 nM, respectively. nih.govthermofisher.com These findings highlight the potential for developing indole-propanoic acid derivatives into effective therapeutic agents for managing type 2 diabetes. nih.gov
GPR40 Agonist Activity of Indole-Propanoic Acid Derivatives
| Compound | Activity | EC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 8h | GPR40 Agonist | 58.6 | nih.govthermofisher.com |
| Compound 8i | GPR40 Agonist | 37.8 | nih.govthermofisher.com |
| Compound 8o (indole-5-propanoic acid derivative) | GPR40 Agonist | 9.4 | nih.govthermofisher.com |
| Compound 4o (3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid) | GPR40 Full Agonist | - | nih.gov |
Enzyme Inhibition and Receptor Binding Assays (General Research Applications)
The structural framework of this compound and its derivatives makes them suitable candidates for a variety of enzyme inhibition and receptor binding assays. As demonstrated in antiproliferation studies, the derivative (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol directly binds to the transcription factors STAT3 and NF-κB, showcasing its application in receptor binding assays to screen for inhibitors of these pathways. mdpi.com
Furthermore, a related metabolite, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), has been studied for its ability to interfere with protein aggregation. It was shown to inhibit the aggregation of the Amyloid β-peptide (Aβ42), a key process in the pathogenesis of Alzheimer's disease. bldpharm.com HMPA was found to inhibit both the nucleation and elongation phases of Aβ aggregation with a half-maximal effective concentration (EC₅₀) of 5–6 mM in vitro. bldpharm.com
Metabolism, Pharmacokinetics, and Bioconversion Studies
Colonic Biotransformation Pathways and Identification of Metabolites
There are currently no available studies that have investigated the colonic biotransformation of 3-(2,5-Dimethoxyphenyl)propionic acid or identified its resulting metabolites.
Bioavailability Assessment in Biological Systems
Scientific data on the bioavailability of this compound in any biological system is not currently available.
Excretion Profiles and Elimination Routes
There is no information available regarding the excretion profiles and elimination routes of this compound.
Analytical Chemistry Methodologies for Research Applications
Chromatographic Techniques for Detection and Quantification (e.g., GC-MS)
Chromatographic methods are essential for separating 3-(2,5-Dimethoxyphenyl)propionic acid from complex mixtures, enabling its precise detection and quantification. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are widely employed.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, a derivatization step, such as methylation, is typically required to increase its volatility and thermal stability, making it suitable for GC analysis. researchgate.net The derivatized analyte is then introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. amazonaws.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information. nih.gov The mass spectrum of the derivatized compound serves as a chemical fingerprint, allowing for unambiguous identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) database. amazonaws.com
Quantitative analysis is often performed in Selected Ion Monitoring (SIM) mode, which offers higher sensitivity and specificity by monitoring only a few characteristic ions of the target analyte. nih.gov
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Typical Setting |
|---|---|
| GC System | Gas chromatograph coupled with a mass selective detector |
| Column | Elite-1 fused silica (B1680970) capillary column (or similar, e.g., PE-5MS) amazonaws.comthepharmajournal.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) thepharmajournal.comd-nb.info |
| Injector Temperature | 250°C thepharmajournal.com |
| Oven Temperature Program | Initial temp 75°C, ramped to 280°C thepharmajournal.com |
| MS Ionization Mode | Electron Impact (EI) at 70 eV amazonaws.com |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) nih.gov |
High-Performance Liquid Chromatography (HPLC) is another valuable technique, particularly for non-volatile or thermally labile compounds, and it may not require derivatization. researchgate.net A normal-phase HPLC method has been successfully developed to separate a structurally similar compound, 3-[4-(2-Methylpropyl)phenyl] propanoic acid, from its related substances. researchgate.net Such a method could be adapted for this compound, using a silica column with a mobile phase consisting of a nonpolar solvent like hexane (B92381) mixed with a small proportion of a polar solvent such as ethyl acetate. researchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net
High-Resolution Mass Spectrometry (HRMS) in Metabolic Profiling
Metabolic profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. High-Resolution Mass Spectrometry (HRMS), especially when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), is a cornerstone of modern metabolomics due to its exceptional sensitivity, mass accuracy, and resolving power. mdpi.comresearchgate.net This combination, often referred to as UHPLC-HRMS, allows for the detailed characterization of complex biological fluids like urine and serum. mdpi.comnih.gov
The application of UHPLC-HRMS in metabolic profiling involves the separation of metabolites by UHPLC, followed by their detection with an HRMS instrument, such as an Orbitrap or a Quadrupole Time-of-Flight (QTOF) mass spectrometer. mdpi.comnih.gov These instruments can measure the mass of ions with very high accuracy (typically below 5 ppm error), which is critical for determining the elemental composition of an unknown compound. mdpi.com This high mass accuracy significantly increases the confidence in metabolite identification. researchgate.net
In the context of studying this compound, HRMS can be used to track the compound and its metabolites following administration in preclinical studies. nih.gov For example, a study on the related compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) detected the parent compound as well as its sulfated and glucuronidated conjugates in rat plasma. nih.gov A similar approach could be used for this compound to elucidate its metabolic pathways. Advanced strategies that combine HRMS data with Nuclear Magnetic Resonance (NMR) spectroscopy can provide even more accurate quantification and identification of a wide array of metabolites in biofluids, creating a detailed and personalized metabolic profile. mdpi.comresearchgate.net
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₄O₄ nih.gov |
| Monoisotopic Mass | 210.08921 Da sigmaaldrich.com |
| Ionization Mode | Heated Electrospray Ionization (HESI), positive or negative mode mdpi.com |
| Expected Ion (Positive Mode) | [M+H]⁺ |
| m/z of [M+H]⁺ | 211.09649 |
| Expected Ion (Negative Mode) | [M-H]⁻ |
| m/z of [M-H]⁻ | 209.08194 |
| Instrumentation | UHPLC coupled to Orbitrap or QTOF Mass Spectrometer mdpi.comnih.gov |
Compound Reference Table
Structure Activity Relationship Sar Studies of 3 2,5 Dimethoxyphenyl Propionic Acid and Its Derivatives
Influence of Aromatic Ring Substitutions on Biological Activity
The substitution pattern on the phenyl ring of 3-(2,5-dimethoxyphenyl)propionic acid is a critical determinant of its biological effects. While the parent compound itself is primarily a synthetic precursor, altering the position and nature of the ring's substituents gives rise to derivatives with significant pharmacological activities. The electronic properties (electron-donating or electron-withdrawing) and steric factors of these substituents directly modulate the molecule's interaction with biological targets. libretexts.org
Research has shown that specific substitution patterns can confer potent anti-inflammatory and antioxidant properties. A prominent example is 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , a bioactive component found in kimchi. researchgate.netnih.gov The strategic placement of a hydroxyl group at the 4-position and two methoxy (B1213986) groups at the 3- and 5-positions, a shift from the original 2,5-dimethoxy arrangement, results in a compound with marked anti-inflammatory effects. researchgate.netnih.gov HDMPPA has been shown to significantly suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This activity is achieved by inhibiting key inflammatory signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.gov Furthermore, HDMPPA demonstrates antioxidant activity by scavenging free radicals and has been investigated for its potential to prevent the development of atherosclerosis. nih.govkoreascience.kr
Another derivative, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid, further illustrates the influence of ring substitution. HMPA, a microbial metabolite of various dietary polyphenols, displays a different spectrum of activity. mdpi.combohrium.com Studies have highlighted its role in enhancing muscle function, specifically by increasing grip strength and modulating metabolism post-exercise. mdpi.comnih.gov HMPA has been found to reduce oxidative stress and may promote the development of fast-twitch muscle fibers by influencing pathways like the IGF-1 pathway. mdpi.com Like HDMPPA, HMPA also possesses antioxidant properties. mdpi.com
Table 1: Influence of Aromatic Ring Substitution on Biological Activity
| Compound Name | Substitution Pattern | Key Research Findings | Reported Biological Activities |
|---|---|---|---|
| This compound | 2,5-Dimethoxy | Serves as a parent compound and synthetic intermediate. | Not typically studied for direct pharmacological effects. |
| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | 4-Hydroxy, 3,5-Dimethoxy | Suppresses production of NO and prostaglandin E2; inhibits NF-κB and MAPK signaling pathways. nih.gov | Anti-inflammatory, Antioxidant, Anti-atherosclerotic. nih.govnih.gov |
| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | 4-Hydroxy, 3-Methoxy | Enhances muscle grip strength; reduces oxidative stress; may promote fast-twitch fiber formation. nih.govmdpi.com | Muscle function enhancement, Antioxidant, Metabolic regulation. mdpi.combohrium.com |
Impact of Propionic Acid Side Chain Modifications
The propionic acid moiety is a cornerstone of the structure for many pharmacologically active arylpropionic acids, such as the well-known non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comresearchgate.net The carboxylic acid group (-COOH) is often essential for the primary mechanism of action of these compounds. ijpsr.com However, modifications to this side chain represent a key strategy for modulating a compound's activity, selectivity, and pharmacokinetic profile. nih.govresearchgate.net
For the broader class of arylpropionic acids, derivatization of the carboxylate function is a common approach to enhance anti-inflammatory activity while potentially reducing side effects like gastrointestinal irritation. humanjournals.com Strategies include the synthesis of esters, amides, and other functional groups. ijpsr.com For instance, converting the carboxylic acid of ketoprofen, a 2-arylpropionic acid, into a hydroxamic acid analogue resulted in a compound with more potent anti-inflammatory activity than the parent drug and also conferred moderate antitumor activity. researchgate.net This highlights that even a subtle change to the acid group can introduce entirely new pharmacological properties.
Conversely, some studies indicate that replacing the carboxyl group can lead to diminished activity. Research on certain arylpropionic acid derivatives showed that substitution of the carboxyl group with a tetrazole ring, hydroxamate, ester, or amide group led to lower anti-inflammatory and anti-nociceptive activity, suggesting the free carboxyl group was critical in that specific molecular context. ijpsr.com
Metabolic stability is another key factor influenced by the side chain. The benzylic position on the propionic acid chain can be susceptible to metabolic oxidation, leading to a short biological half-life. nih.govresearchgate.net Introducing substituents, such as in cyclopropanecarboxylic acid analogues, can block this metabolic pathway, thereby enhancing the compound's duration of action. nih.govresearchgate.net While these examples are not specific to this compound, they establish a strong principle that modifications to the propionic acid side chain are a powerful tool for tuning the pharmacological profile of this class of compounds.
Table 2: General Impact of Propionic Acid Side Chain Modifications in Arylpropionic Acids
| Modification Type | Potential Impact on Activity/Properties | Example Principle |
|---|---|---|
| Carboxylic Acid (-COOH) | Often essential for primary biological activity (e.g., anti-inflammatory effects). ijpsr.com | The carboxyl group is a key feature for the activity of many NSAIDs. humanjournals.com |
| Ester/Amide Formation | Can modulate activity, enhance anti-inflammatory effects, or reduce local irritation. humanjournals.com May sometimes decrease primary activity. ijpsr.com | Serves as a common prodrug strategy or for creating new chemical entities. |
| Hydroxamic Acid Formation | Can enhance potency and introduce new biological activities, such as antitumor effects. researchgate.net | Conversion of ketoprofen's acid to a hydroxamic acid increased anti-inflammatory potency. researchgate.net |
| Substitution on the Chain | Can block metabolic oxidation, leading to an enhanced pharmacokinetic half-life. nih.govresearchgate.net | Creating cyclopropane (B1198618) analogues can improve metabolic stability. nih.gov |
Correlation between Molecular Architecture and Pharmacological Efficacy
Crystal structure analysis of the parent compound, This compound , reveals specific conformational features. The aromatic ring is nearly flat, with the methoxy group at the 2-position being almost coplanar with the ring. nih.gov However, the propionic acid side chain is oriented nearly perpendicular (at an angle of approximately 78.6°) to the plane of the aromatic ring. nih.gov This distinct, non-planar conformation creates a specific molecular shape that is the baseline for its derivatives.
The pharmacological efficacy of derivatives can be directly correlated to changes in this architecture. In HDMPPA , the shift in the substitution pattern to 4-hydroxy-3,5-dimethoxy alters the electronic landscape and, crucially, introduces a hydroxyl group at the 4-position. nih.gov This group can act as both a hydrogen bond donor and acceptor, providing a new, potent point of interaction with biological targets that is absent in the parent compound. This additional binding capability is likely a key reason for its significant anti-inflammatory and antioxidant efficacy, which arises from its ability to effectively interfere with signaling proteins and enzymes in inflammatory pathways. nih.gov
Similarly, the activity of HMPA is tied to its 4-hydroxy-3-methoxy structure. mdpi.com While structurally similar to HDMPPA, the absence of the second methoxy group at the 5-position subtly changes its size, polarity, and binding potential, leading to a different pharmacological profile focused on muscle health and metabolic regulation. nih.govmdpi.com
These examples demonstrate a clear correlation: specific modifications to the molecular framework of this compound lead to distinct pharmacological profiles. The efficacy of each derivative is not merely a sum of its parts but a direct consequence of how its unique three-dimensional architecture and electronic properties enable it to interact with specific biological systems.
Future Research Directions and Therapeutic Potential
Identification of Novel Molecular Targets
A critical step in harnessing the therapeutic potential of 3-(2,5-dimethoxyphenyl)propionic acid is the identification of its molecular targets. Arylpropionic acid derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin (B15479496) biosynthesis. orientjchem.orghumanjournals.comresearchgate.netijpsr.com The anti-inflammatory activity of this class of compounds is largely attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with gastrointestinal side effects. orientjchem.org
Future research should, therefore, investigate whether this compound exhibits similar inhibitory activity towards COX-1 and COX-2. Furthermore, studies on the structurally related compound 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), found in kimchi, have revealed a broader range of molecular targets. HDMPPA has been shown to suppress the production of pro-inflammatory mediators by blocking key signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and the PI3K/Akt pathway. researchgate.netnih.gov It also reduces the expression of cyclooxygenase-2. researchgate.netnih.gov
Given the structural similarities, it is plausible that this compound may also modulate these inflammatory pathways. Additionally, some arylpropionic acid derivatives, known as profens, have shown potential as anticancer agents through non-COX-dependent mechanisms. nih.gov This suggests that this compound could have molecular targets relevant to cancer pathophysiology.
Future research should employ a variety of techniques to elucidate the mechanism of action of this compound. These could include:
Enzymatic assays to determine the inhibitory activity against COX-1 and COX-2.
Cell-based assays to investigate the effect on inflammatory signaling pathways such as NF-κB and MAPKs in relevant cell lines (e.g., macrophages, synoviocytes).
Proteomics and transcriptomics to identify novel protein binding partners and changes in gene expression profiles in response to treatment with the compound.
In silico molecular docking studies to predict the binding affinity of this compound to various potential targets.
Rational Design and Development of Advanced Derivatives for Enhanced Bioactivity
The rational design of advanced derivatives of this compound holds significant promise for enhancing its therapeutic efficacy and safety profile. nih.gov Structure-activity relationship (SAR) studies of arylpropionic acid derivatives have provided valuable insights for designing more potent and selective compounds. humanjournals.comresearchgate.net
Key areas for modification of the this compound scaffold include:
The Propionic Acid Moiety: The carboxylic acid group is generally considered crucial for the anti-inflammatory activity of this class of compounds. ijpsr.com However, modifications such as esterification or amidation have been explored to create prodrugs with improved gastrointestinal tolerability. orientjchem.orghumanjournals.com Research could focus on synthesizing a series of ester and amide derivatives of this compound and evaluating their hydrolysis rates and anti-inflammatory activity.
The Phenyl Ring Substituents: The position and nature of the substituents on the phenyl ring significantly influence the activity of arylpropionic acids. The 2,5-dimethoxy substitution pattern of the parent compound is a key structural feature. The crystal structure of this compound has been determined, providing precise information on its three-dimensional conformation, which is invaluable for rational drug design. nih.gov Future studies could explore the synthesis of analogues with alternative substituents at the 2 and 5 positions, or the introduction of additional groups on the phenyl ring, to optimize target binding and pharmacokinetic properties. For instance, replacing the methoxy (B1213986) groups with other electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule and its interaction with biological targets.
The development of advanced derivatives would involve a multidisciplinary approach, combining organic synthesis, computational modeling, and biological evaluation. High-throughput screening of a library of newly synthesized derivatives against a panel of relevant biological targets would be instrumental in identifying lead candidates with enhanced bioactivity.
Translational Research and Preclinical Development Prospects
Based on the known biological activities of related compounds, this compound and its future derivatives have promising prospects for translational research and preclinical development in several therapeutic areas.
Table 1: Potential Therapeutic Applications and Preclinical Models
| Therapeutic Area | Preclinical Model | Key Endpoints |
| Inflammatory Diseases | Carrageenan-induced paw edema in rats | Reduction in paw volume, inflammatory markers (e.g., TNF-α, IL-6) |
| Atherosclerosis | Hypercholesterolemic rabbit model | Reduction in aortic plaque formation, lipid profile analysis |
| Neuroinflammation | Lipopolysaccharide (LPS)-stimulated microglial cells | Inhibition of nitric oxide and pro-inflammatory cytokine production |
| Cancer | Human cancer cell line xenografts in mice | Tumor growth inhibition, apoptosis induction |
Preclinical studies on the related compound HDMPPA have already demonstrated its potential in an animal model of atherosclerosis, where it significantly reduced the development of aortic lesions in hypercholesterolemic rabbits. nih.gov Furthermore, HDMPPA has shown anti-inflammatory effects in a cellular model of neuroinflammation. researchgate.net These findings provide a strong rationale for investigating this compound in similar preclinical models.
The path for the preclinical development of a novel derivative of this compound would typically involve a series of studies to assess its efficacy, safety, and pharmacokinetic profile. This would include in vitro and in vivo experiments to confirm its mechanism of action and therapeutic potential in relevant disease models.
A crucial aspect of preclinical development will be the evaluation of the ulcerogenic potential of new derivatives, a common side effect of NSAIDs. humanjournals.com The development of derivatives with reduced gastrointestinal toxicity would be a significant advancement.
Q & A
Q. What is the optimal synthetic route for 3-(2,5-Dimethoxyphenyl)propionic acid?
The compound can be synthesized via alkaline hydrolysis of ethyl 3-(2,5-dimethoxyphenyl)propionate. The ester (3.2 g, 13.4 mmol) is refluxed in aqueous NaOH (10% w/v) and methanol (8 mL) for 12 hours, followed by acidification with HCl and extraction with chloroform. The product is purified using silica gel chromatography (diethyl ether–CHCl₃, 1:1 v/v), yielding colorless needles with 89% efficiency. Key analytical data include IR peaks for OH (3500–2050 cm⁻¹) and carbonyl (1699 cm⁻¹), as well as NMR signals at δH 2.65 (t, CH₂) and δC 179.7 (COOH) .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction reveals a monoclinic C2/c space group with unit cell parameters a = 24.3212 Å, b = 4.6512 Å, c = 19.7411 Å, and β = 109.1782°. The propionic acid side chain adopts a fully extended trans configuration (C6–C7–C8–C9 torsion angle = -172.25°). Hydrogen bonding between O4–H4 and O3 forms R₂²(8) dimers stacked along the b-axis. The aromatic ring and methoxy groups exhibit near-coplanarity (dihedral angles <5.3°), while the angle between the aromatic ring and propionic acid group is 78.56° .
Q. What spectroscopic methods validate the compound’s purity and structure?
Key methods include:
- IR spectroscopy : Broad OH stretch (3500–2050 cm⁻¹), carbonyl (1699 cm⁻¹), and methoxy C–O stretches (1281–1182 cm⁻¹) .
- ¹H/¹³C NMR : Distinct signals for methoxy groups (δH 3.75–3.76 ppm; δC 55.6–55.7 ppm) and propionic chain protons (δH 2.65–2.91 ppm) .
- Melting point : 339–340 K, consistent with literature .
Advanced Research Questions
Q. How do methoxy substituent positions influence conformational stability compared to other isomers?
Unlike analogs such as 3-(3-methoxyphenyl)propionic acid, the 2,5-dimethoxy substitution in the title compound restricts conformational flexibility. The aromatic ring and C10 methoxy group are nearly coplanar (dihedral angle <0.54°), while the C11 methoxy group deviates slightly (5.30°). This rigidity contrasts with isomers like 3-(3,4-dimethoxyphenyl)propionic acid, which may exhibit multiple conformations due to steric or electronic differences .
Q. What methodologies resolve contradictions in crystallographic data for structurally similar compounds?
Comparative analysis of hydrogen-bonding patterns and torsion angles is critical. For example, the title compound’s O4–H4···O3 hydrogen bonding (2.68 Å) stabilizes dimeric R₂²(8) motifs, whereas analogs with different substituents (e.g., 3-phenylpropionic acid) show weaker interactions or alternate packing. Refinement using SHELXL2013 with riding H-atom models ensures accuracy in electron density maps .
Q. How can differential scanning calorimetry (DSC) and sublimation studies inform thermal stability?
Sublimation enthalpy (ΔsubH°) for related methoxy-substituted propionic acids ranges from 140.3 to 143.6 kJ/mol, while fusion enthalpy (ΔfusH) is ~32.38 kJ/mol at 370.9 K. These values, determined via calorimetry and torsion-weighing effusion, guide process optimization for purification and storage .
Q. What role does the compound play in pharmacological research?
While direct studies on the title compound are limited, structurally similar derivatives (e.g., 3-(2,3-dimethoxyphenyl)propionic acid) exhibit PDE4 inhibition and anti-inflammatory activity. Experimental designs for structure-activity relationship (SAR) studies should include methyl ether hydrolysis, substituent bioisosterism, and in vitro assays for receptor binding .
Methodological Considerations
- X-ray crystallography : Use MoKα radiation (λ = 0.71073 Å) at 100 K for high-resolution data. Refinement with SHELXL2013 and hydrogen-atom riding models achieves R = 0.036 .
- Chromatography : Silica gel (diethyl ether–CHCl₃) effectively removes ester hydrolysis byproducts .
- Comparative studies : Contrast the title compound’s hydrogen-bonding network (e.g., offset π-stacking at 4.31 Å) with analogs to explain solubility and stability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
